eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester
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Overview
Description
1-Oleoyl-3-Arachidoyl-rac-glycerol is a diacylglycerol compound that contains oleic acid at the sn-1 position and arachidic acid at the sn-3 position . This compound is part of the glycerolipid family, which plays a crucial role in lipid biochemistry and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oleoyl-3-Arachidoyl-rac-glycerol can be synthesized through esterification reactions. The process involves the reaction of oleic acid and arachidic acid with glycerol in the presence of a catalyst . The reaction conditions typically include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Organic solvents like chloroform or hexane to dissolve the reactants.
Industrial Production Methods: Industrial production of 1-Oleoyl-3-Arachidoyl-rac-glycerol follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as distillation or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Oleoyl-3-Arachidoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Epoxides, hydroxyl derivatives.
Reduction Products: Alcohols.
Substitution Products: Amides, thioesters.
Scientific Research Applications
1-Oleoyl-3-Arachidoyl-rac-glycerol has diverse applications in scientific research:
Chemistry: Used as a standard in lipid analysis and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential in drug delivery systems and as a bioactive lipid.
Industry: Utilized in the formulation of cosmetics and food additives.
Mechanism of Action
The mechanism of action of 1-Oleoyl-3-Arachidoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. It acts as a substrate for lipases, which hydrolyze the ester bonds to release fatty acids and glycerol . This process influences various cellular pathways, including lipid metabolism and signal transduction .
Comparison with Similar Compounds
1-Oleoyl-rac-glycerol: Contains only oleic acid and is a monoglyceride.
1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol: Contains palmitic acid, oleic acid, and arachidonic acid.
1-Palmitoyl-2-Arachidoyl-3-Oleoyl-rac-glycerol: Contains palmitic acid, arachidic acid, and oleic acid.
Uniqueness: 1-Oleoyl-3-Arachidoyl-rac-glycerol is unique due to its specific combination of oleic acid and arachidic acid, which imparts distinct physicochemical properties and biological activities . This uniqueness makes it valuable in specialized research applications and industrial formulations .
Properties
IUPAC Name |
[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-38-39(42)37-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h18,21,39,42H,3-17,19-20,22-38H2,1-2H3/b21-18- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMUKIVRNRJKFG-UZYVYHOESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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